1S-LSD

Description

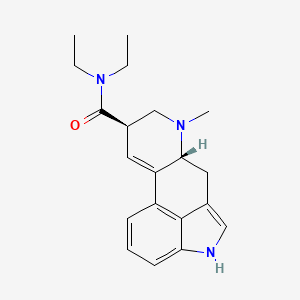

Structure

3D Structure

Properties

IUPAC Name |

(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3/t14-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYOSLLFUXYJDT-RDTXWAMCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | D-LYSERGIC ACID DIETHYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023231 | |

| Record name | Lysergide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Prismatic crystals (from benzene). Tasteless and odorless. A hallucinogen. | |

| Record name | D-LYSERGIC ACID DIETHYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Water soluble | |

| Details | Haddad, L.M., Clinical Management of Poisoning and Drug Overdose. 2nd ed. Philadelphia, PA: W.B. Saunders Co., 1990., p. 759 | |

| Record name | LSD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3920 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pointed prisms from benzene, Colorless | |

CAS No. |

50-37-3 | |

| Record name | D-LYSERGIC ACID DIETHYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (+)-Lysergic acid diethylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysergide [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysergic acid diethylamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04829 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lysergide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lysergide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSERGIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NA5SWF92O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LSD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3920 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

176 to 185 °F (NTP, 1992), 82 °C, Crystals (with 1-2 molecules of water) in plates from water. MP: 240 °C (decomposes). Amphoteric; moderately soluble in pyridine; slightly soluble in water and neutral organic sovents; soluble in alkaline and acid solutions /Lysergic acid/ | |

| Details | Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 848 | |

| Record name | D-LYSERGIC ACID DIETHYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 848 | |

| Record name | Lysergic acid diethylamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04829 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 848 | |

| Record name | LSD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3920 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Molecular Structure and Stereochemistry of 1S-LSD

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 1-(3-(trimethylsilyl)propionyl)-LSD (1S-LSD), a lysergamide (B1675752) and prodrug of lysergic acid diethylamide (LSD). It details the compound's molecular structure, stereochemical configuration, and physicochemical properties. This guide includes generalized experimental protocols for its analytical characterization based on methods used for closely related analogues. Furthermore, it explores the pharmacological profile, centered on its prodrug nature and the subsequent signaling pathways activated by its active metabolite, LSD. All quantitative data is presented in tabular format for clarity, and key logical and biological processes are visualized using standards-compliant diagrams.

Introduction

This compound is a semi-synthetic substance belonging to the lysergamide class of compounds, characterized by a tetracyclic ergoline (B1233604) scaffold.[1] It is formally known as 1-(3-(trimethylsilyl)propionyl)-LSD and is a structural analogue and functional prodrug of the classical psychedelic, LSD.[1] The defining feature of this compound is the addition of a 3-(trimethylsilyl)propionyl group to the nitrogen at the 1-position of the indole (B1671886) moiety of the LSD molecule. This modification renders the molecule pharmacologically inactive at its primary target, the serotonin (B10506) 5-HT₂A receptor, until it is metabolized in vivo.[2] Like other N¹-acylated lysergamides, this compound has emerged as a research chemical, in part due to a legal status that can differ from that of LSD.[1] Its study is critical for understanding the structure-activity relationships of lysergamides and the metabolic pathways that enable their psychoactive effects.

Molecular Structure and Physicochemical Properties

Chemical Identity

The molecular structure of this compound is based on the rigid ergoline ring system of lysergic acid, functionalized with a diethylamide group at position C8 and the novel 1-(3-(trimethylsilyl)propionyl) substituent at N1.

-

IUPAC Name: (6aR,9R)-N,N-diethyl-7-methyl-4-(3-trimethylsilylpropanoyl)-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide[1][2][3]

-

SMILES: C--INVALID-LINK--C(=O)N(CC)CC)C">Si(C)C[1]

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molar Mass | 451.686 g·mol⁻¹ | [1] |

| Molecular Weight | 451.69 | [2] |

| Exact Mass | 451.2655 | [2] |

| Elemental Analysis | C: 69.14%, H: 8.26%, N: 9.30%, O: 7.08%, Si: 6.22% | [2] |

Stereochemistry

The biological activity of lysergamides is critically dependent on their stereochemistry. The core LSD molecule contains two stereocenters at carbons C5 and C8, which gives rise to four possible stereoisomers.[5]

-

d-LSD ((5R,8R)-LSD): The psychoactive isomer.

-

d-iso-LSD ((5R,8S)-LSD): A diastereomer formed by epimerization at C8, which is largely inactive.

-

l-LSD ((5S,8S)-LSD): The enantiomer of d-LSD, which is inactive.[5]

-

l-iso-LSD ((5S,8R)-LSD): The enantiomer of d-iso-LSD, which is inactive.[5]

This compound is synthesized from d-LSD, and its systematic IUPAC name, (6aR,9R)-N,N-diethyl-7-methyl-4-(3-trimethylsilylpropanoyl)-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide, confirms that it retains the psychoactive (5R,8R) stereoconfiguration of the parent molecule.[1][2][3] Analytical studies of some this compound products have identified the presence of trace amounts of iso-1S-LSD, indicating that epimerization at the C8 position can occur, likely during synthesis or storage.[6]

Synthesis and Characterization

General Synthetic Strategy

The synthesis of this compound is not publicly detailed but follows a logical pathway from lysergic acid. The process involves the initial synthesis of d-LSD from its precursor, lysergic acid, followed by a selective acylation at the N1 position of the indole ring.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. l-LSD - Wikipedia [en.wikipedia.org]

- 6. Identification of two lysergic acid diethylamide analogs, 1-(3-(trimethylsilyl) propionyl) lysergic acid diethylamide (this compound) and 1-(2-thienoyl)-6-allyl-nor-d-lysergic acid diethylamide (1T-AL-LAD), in paper sheet products distributed on the internet - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of LSD Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysergic acid diethylamide (LSD) is a potent psychedelic compound that has garnered significant interest for its profound effects on consciousness and its potential therapeutic applications. LSD possesses two stereogenic centers at the C-5 and C-8 positions, giving rise to four possible stereoisomers. This guide focuses on the pharmacological profiles of the enantiomeric pair: (+)-LSD (d-LSD), which is the (5R,8R) isomer, and (-)-LSD (l-LSD). It is the dextrorotatory enantiomer, d-LSD, that is responsible for the characteristic psychoactive effects of the substance.[1][2] The levorotatory enantiomer, l-LSD, is generally considered to be pharmacologically inactive.[3] This document provides a detailed comparison of their receptor binding affinities and functional activities, outlines the experimental protocols used for their characterization, and visualizes the key signaling pathways involved.

Receptor Binding Affinity

The primary mechanism of action of d-LSD involves its interaction with various neurotransmitter receptors, most notably serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. The affinity of a compound for a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

While comprehensive quantitative binding data for l-LSD is scarce due to its pharmacological inactivity, studies have shown it to be significantly less potent than d-LSD. For instance, l-LSD is reported to be 1000 times weaker than d-LSD in displacing radiolabeled d-LSD from brain membrane binding sites.[3] The following table summarizes the binding affinities of d-LSD for a range of human receptors.

| Receptor Subtype | d-LSD Ki (nM) | Reference(s) |

| Serotonin Receptors | ||

| 5-HT1A | 1.1 | [4] |

| 5-HT1B | 4.9 | [4] |

| 5-HT1D | 1.3 | [4] |

| 5-HT2A | 2.9 | [4] |

| 5-HT2B | 4.9 | [4] |

| 5-HT2C | 1.0 | [4] |

| 5-HT5A | 0.5 | [4] |

| 5-HT6 | 6.3 | [4] |

| 5-HT7 | 2.3 | [4] |

| Dopamine Receptors | ||

| D1 | 25 | [5] |

| D2 | 1.6 | [4] |

| D3 | 2.9 | [4] |

| D4 | 2.1 | [4] |

| Adrenergic Receptors | ||

| α1A | 8.8 | [4] |

| α2A | 17 | [4] |

Table 1: Receptor Binding Affinities of d-LSD. This table presents the inhibition constants (Ki) of d-LSD at various human serotonin, dopamine, and adrenergic receptors.

Functional Activity

Functional assays are employed to determine the effect of a ligand on receptor activity after binding. Key parameters include the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half of the maximal response, and the maximum efficacy (Emax), which is the maximal response a drug can produce. d-LSD acts as a partial agonist at several serotonin receptors, with its psychedelic effects primarily attributed to its activity at the 5-HT2A receptor.

| Receptor | Assay Type | d-LSD EC50 (nM) | d-LSD Emax (% of 5-HT) | Reference(s) |

| 5-HT2A | PI Hydrolysis | 7.2 | 32% | [6] |

| 5-HT2C | PI Hydrolysis | 27 | 25% | [6] |

Table 2: Functional Activity of d-LSD at Serotonin Receptors. This table summarizes the functional potency (EC50) and efficacy (Emax) of d-LSD at human 5-HT2A and 5-HT2C receptors.

Signaling Pathways

The interaction of d-LSD with the 5-HT2A receptor initiates a cascade of intracellular signaling events. This primarily involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Furthermore, d-LSD has been shown to be a biased agonist, preferentially activating the β-arrestin pathway over the canonical G-protein signaling pathway at the 5-HT2A receptor.

Figure 1: d-LSD-mediated Gq/11 Signaling Pathway.

Figure 2: d-LSD-mediated β-Arrestin Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay (Displacement)

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., d-LSD or l-LSD) for a specific receptor (e.g., 5-HT2A) by measuring its ability to displace a radiolabeled ligand.

Figure 3: Workflow for a Radioligand Binding Assay.

Detailed Steps:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the receptor of interest (e.g., HEK293 cells with human 5-HT2A receptor).

-

Harvest cells and homogenize in ice-cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, the cell membrane preparation, and the test compound at various concentrations.

-

Add the radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) at a concentration near its Kd.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection and Analysis:

-

Dry the filter mat and add scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Flux Functional Assay

This protocol measures the ability of a compound to activate a Gq-coupled receptor (like 5-HT2A) by detecting the resulting increase in intracellular calcium concentration using a fluorescent calcium indicator.

Figure 4: Workflow for a Calcium Flux Assay.

Detailed Steps:

-

Cell Preparation:

-

Plate cells expressing the 5-HT2A receptor in a clear-bottom, black-walled 96-well plate and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an agent to prevent dye extrusion (e.g., probenecid).

-

Remove the cell culture medium and add the dye-loading solution to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the cells and be cleaved to its active form.

-

-

Measurement:

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Measure the baseline fluorescence of each well.

-

The instrument then injects the test compound at various concentrations into the wells.

-

Immediately after injection, measure the fluorescence intensity kinetically for a set period to capture the transient calcium flux.

-

-

Data Analysis:

-

For each concentration of the test compound, determine the peak fluorescence response.

-

Plot the peak response against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the response to a reference agonist like serotonin.

-

Conclusion

The pharmacological profile of LSD is characterized by the high potency and psychoactivity of the d-enantiomer, while the l-enantiomer (B50610) is largely inactive. The profound effects of d-LSD are mediated by its high-affinity interactions with a range of serotonin and dopamine receptors, with its psychedelic properties primarily attributed to its partial agonism at the 5-HT2A receptor. This interaction triggers complex intracellular signaling cascades, including both G-protein and β-arrestin pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of LSD and its analogs, which is crucial for advancing our understanding of its therapeutic potential.

References

- 1. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 3. Stereospecific binding of D-lysergic acid diethylamide (LSD) to brain membranes: relationship to serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdspdb.unc.edu [pdspdb.unc.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Mechanism of Action of Lysergic Acid Diethylamide (LSD) at Serotonin Receptors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for a specialized audience in the fields of pharmacology, neuroscience, and drug development. The information provided is for research and informational purposes only. Lysergic acid diethylamide (LSD) and its analogues are controlled substances in many jurisdictions and should be handled in strict accordance with all applicable laws and regulations.

**Executive Summary

Lysergic acid diethylamide (LSD) is a potent psychedelic substance that primarily exerts its effects through interactions with the serotonin (B10506) receptor system. Its complex pharmacology is characterized by high-affinity binding to a wide range of serotonin (5-HT) receptor subtypes, with its profound psychedelic effects being principally mediated by its activity as a partial agonist at the 5-HT₂A receptor. This guide provides a detailed examination of the molecular mechanisms underlying LSD's action, focusing on its interactions with serotonin receptors. It includes quantitative binding and functional data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways involved. A crucial aspect of LSD's pharmacology is its stereoselectivity, with only the (+)-d-LSD isomer possessing psychoactive properties. While the specific compound "1S-LSD" refers to a recently synthesized prodrug for which detailed pharmacological data is not yet available, this guide will focus on the extensive body of research conducted on the active moiety, (+)-d-LSD, which is the pharmacologically relevant compound.

Introduction: LSD and Serotonin Receptor Pharmacology

LSD is a semi-synthetic ergoline (B1233604) derivative with a complex pharmacological profile. It interacts with a broad spectrum of G-protein coupled receptors (GPCRs), including serotonin, dopamine, and adrenergic receptors.[1] However, its most notable and well-characterized interactions are with the serotonin receptor family. The psychedelic effects of LSD are primarily attributed to its potent partial agonism at the 5-HT₂A receptor.[2][3]

1.1. A Note on "this compound" and Stereoselectivity

The term "this compound" has recently emerged to describe 1-(3-(trimethylsilyl)propionyl)-LSD, a novel acyl-substituted derivative of LSD.[4] Such 1-acyl derivatives are typically designed as prodrugs, which are pharmacologically inactive until metabolized in the body to the active compound, in this case, (+)-d-LSD.[5][6] As of late 2025, specific pharmacological data for this compound itself is scarce.

It is critical to understand that the psychoactive properties of LSD are highly dependent on its stereochemistry. The LSD molecule has two stereocenters, leading to four possible stereoisomers. Only the (+)-d-LSD or (5R,8R)-LSD isomer is psychoactive.[3][7] Other isomers, such as l-LSD, are devoid of psychedelic activity. This stereoselectivity is a result of the specific conformational requirements of the binding pocket in the serotonin receptors.[8][9] Therefore, the remainder of this guide will focus on the mechanism of action of the psychoactive isomer, (+)-d-LSD, which is the ultimate active metabolite of prodrugs like this compound.

1.2. Overview of LSD's Interaction with Serotonin Receptors

LSD binds with high affinity to most serotonin receptor subtypes, with the notable exception of the 5-HT₃ receptor, which is a ligand-gated ion channel.[1] Its interaction with the 5-HT₂A receptor is considered central to its hallucinogenic effects.[10][11][12] Upon binding, LSD acts as a partial agonist, initiating a cascade of intracellular signaling events. Structural studies have revealed that LSD's prolonged psychoactive effects can be attributed to its unique binding kinetics at the 5-HT₂A and 5-HT₂B receptors. An extracellular loop of the receptor forms a "lid" over the bound LSD molecule, significantly slowing its dissociation rate and trapping it in the receptor.[13][14][15]

Quantitative Pharmacology of LSD at Serotonin Receptors

The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀) of LSD at various human serotonin receptor subtypes. These values are compiled from multiple studies and may vary depending on the specific experimental conditions and cell systems used.

Table 1: Binding Affinities (Ki, nM) of LSD at Human Serotonin Receptors

| Receptor Subtype | Mean Ki (nM) | Range of Reported Ki (nM) |

| 5-HT₁A | 1.1 | 0.5 - 2.3 |

| 5-HT₁B | 4.9 | 2.1 - 11 |

| 5-HT₁D | 2.8 | 1.3 - 5.6 |

| 5-HT₂A | 1.7 | 0.8 - 3.4 |

| 5-HT₂B | 0.48 | 0.2 - 1.1 |

| 5-HT₂C | 0.9 | 0.4 - 2.1 |

| 5-HT₅A | 6.8 | 3.0 - 15 |

| 5-HT₆ | 6.3 | 2.5 - 14 |

| 5-HT₇ | 1.9 | 0.9 - 4.5 |

Data compiled from various pharmacological databases and literature sources. The values represent the affinity of (+)-d-LSD.

Table 2: Functional Activity (EC₅₀, nM) of LSD at Human Serotonin Receptors

| Receptor Subtype | Assay Type | Mean EC₅₀ (nM) |

| 5-HT₁A | G-protein activation (GTPγS) | 2.5 |

| 5-HT₂A | Gq/11 activation (Calcium Flux) | 3.9 |

| 5-HT₂A | β-Arrestin Recruitment | 5.2 |

| 5-HT₂B | Gq/11 activation (Calcium Flux) | 1.3 |

| 5-HT₂C | Gq/11 activation (Calcium Flux) | 2.8 |

| 5-HT₇ | Gs activation (cAMP) | 4.1 |

Data compiled from various pharmacological databases and literature sources. The values represent the potency of (+)-d-LSD.

Signaling Pathways of LSD at the 5-HT₂A Receptor

The primary mechanism for LSD's psychedelic effects involves the activation of the 5-HT₂A receptor, which is a Gq/11-coupled GPCR. This activation leads to multiple downstream signaling cascades.

3.1. Gq/11-Mediated Signaling

Upon agonist binding, the 5-HT₂A receptor undergoes a conformational change that activates the heterotrimeric G protein Gq/11. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). This cascade ultimately leads to the modulation of various cellular processes and neuronal excitability.

Caption: LSD-activated 5-HT₂A receptor Gq/11 signaling cascade.

3.2. β-Arrestin-Mediated Signaling

In addition to G-protein coupling, GPCRs can also signal through β-arrestin pathways. Following agonist binding and G-protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor's intracellular tail, β-arrestin proteins are recruited. While initially thought to primarily mediate receptor desensitization and internalization, β-arrestin recruitment is now known to initiate distinct, G-protein-independent signaling cascades. LSD has been shown to be a biased agonist at the 5-HT₂A receptor, preferentially activating the β-arrestin pathway in some contexts.[16] The stereoselective binding of LSD's diethylamide moiety is critical for its ability to recruit β-arrestin.[8][17]

Caption: β-Arrestin recruitment and signaling at the 5-HT₂A receptor.

Detailed Experimental Protocols

The characterization of LSD's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for three key experiments.

4.1. Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., LSD) for a specific receptor. It involves competing the unlabeled test compound against a radiolabeled ligand with known affinity for the receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of LSD for serotonin receptors.

-

Materials:

-

Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT₂A).

-

Radioligand (e.g., [³H]ketanserin for 5-HT₂A).

-

Unlabeled LSD.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[6]

-

Non-specific binding control (e.g., a high concentration of a competing ligand like mianserin).

-

96-well plates, filter mats (e.g., GF/C), cell harvester.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

Prepare serial dilutions of unlabeled LSD.

-

In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of unlabeled LSD.

-

For total binding wells, add buffer instead of unlabeled LSD.

-

For non-specific binding wells, add the non-specific binding control.

-

Incubate the plate at a specified temperature (e.g., 27°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]

-

Terminate the reaction by rapid filtration through the filter mat using a cell harvester. This separates bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Dry the filter mats and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of unlabeled LSD to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of LSD that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a typical radioligand binding assay.

4.2. Calcium Flux Assay

This functional assay measures the ability of a compound to activate Gq/11-coupled receptors, such as 5-HT₂A, by detecting the resulting increase in intracellular calcium.

-

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of LSD at the 5-HT₂A receptor.

-

Materials:

-

Whole cells expressing the human 5-HT₂A receptor (e.g., HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

LSD at various concentrations.

-

Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

-

-

Procedure:

-

Plate cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye by incubating them with a dye-loading solution for a specified time (e.g., 60 minutes at 37°C). The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane.

-

Intracellular esterases cleave the AM group, trapping the active dye inside the cells.

-

Wash the cells with assay buffer to remove excess extracellular dye.

-

Place the plate in the fluorescence reader.

-

Establish a baseline fluorescence reading.

-

Inject the LSD solutions at various concentrations into the wells.

-

Immediately begin recording the fluorescence intensity over time (e.g., every second for 100-200 seconds).

-

-

Data Analysis:

-

The change in fluorescence intensity (or ratio of intensities for ratiometric dyes) reflects the change in intracellular calcium concentration.

-

Calculate the peak fluorescence response for each concentration of LSD.

-

Plot the response against the log concentration of LSD to generate a dose-response curve.

-

Fit the curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ (potency) and Emax (maximum effect, efficacy).

-

4.3. Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein Activation

BRET assays are used to monitor protein-protein interactions in real-time in living cells. This specific application measures the conformational change in the heterotrimeric G-protein upon receptor activation.

-

Objective: To directly measure the activation of specific G-protein subtypes by LSD-stimulated serotonin receptors.

-

Materials:

-

Live cells (e.g., HEK293T) co-transfected with plasmids for:

-

The serotonin receptor of interest.

-

A Gα subunit fused to a BRET donor (e.g., Renilla Luciferase, Rluc).

-

A Gγ subunit fused to a BRET acceptor (e.g., Venus, a YFP variant).[9]

-

An untagged Gβ subunit.

-

-

Luciferase substrate (e.g., coelenterazine (B1669285) h).

-

LSD at various concentrations.

-

Microplate reader capable of detecting dual-emission luminescence.

-

-

Procedure:

-

Transfect cells with the required constructs and plate them in a white-walled 96-well plate.

-

After 24-48 hours, wash the cells and replace the medium with a suitable assay buffer.

-

Add the luciferase substrate and incubate for 5-10 minutes.

-

Take a baseline BRET reading. The BRET ratio is calculated as the emission intensity of the acceptor divided by the emission intensity of the donor.

-

Add LSD at various concentrations to the wells.

-

Immediately begin measuring the BRET ratio over time. Receptor activation causes a conformational change in the G-protein heterotrimer, altering the distance and/or orientation between the donor and acceptor, thus changing the BRET signal.[17]

-

-

Data Analysis:

-

Calculate the net change in the BRET ratio for each LSD concentration.

-

Plot the net BRET change against the log concentration of LSD to generate a dose-response curve.

-

Determine the EC₅₀ and Emax from the curve to quantify the potency and efficacy of LSD for activating a specific G-protein pathway.

-

Conclusion

The mechanism of action of LSD at serotonin receptors is multifaceted, involving interactions with numerous receptor subtypes and the engagement of multiple intracellular signaling pathways. Its primary psychedelic effects are mediated through partial agonism at the 5-HT₂A receptor, leading to the activation of both Gq/11 and β-arrestin signaling cascades. The unique, slow-dissociation binding kinetics of LSD, governed by a structural "lid" on the receptor, likely contributes to the long duration of its effects. A comprehensive understanding of this complex pharmacology, derived from quantitative in vitro assays, is essential for the rational design of novel therapeutics and for elucidating the neurobiological basis of consciousness and psychiatric disorders. The high degree of stereoselectivity, where only (+)-d-LSD is active, underscores the precise structural requirements for ligand interaction at these critical CNS targets. Future research on novel prodrugs like this compound will rely on these foundational principles and experimental methodologies to characterize their conversion to the active d-LSD and their resulting pharmacological profile.

References

- 1. maps.org [maps.org]

- 2. LSD - Wikipedia [en.wikipedia.org]

- 3. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What chemical properties make LSD so psychoactive? - askIITians [askiitians.com]

- 8. A Receptor on Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of an LSD-bound human serotonin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of the 5-HT2A Receptor in Acute Effects of LSD on Empathy and Circulating Oxytocin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action | Journal of Neuroscience [jneurosci.org]

- 12. Frontiers | LSD Increases Primary Process Thinking via Serotonin 2A Receptor Activation [frontiersin.org]

- 13. neurosciencenews.com [neurosciencenews.com]

- 14. LSD and the Serotonin Receptors | MIND Blog [mind-foundation.org]

- 15. grantome.com [grantome.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

Initial In-Vitro Studies of 1S-LSD: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the initial in-vitro studies of 1S-LSD (1-[3-(trimethylsilyl)propanoyl]-lysergic acid diethylamide), a novel silicon-containing analog of lysergic acid diethylamide (LSD). Due to the limited availability of direct in-vitro receptor binding and functional data for this compound, this paper summarizes the known metabolic fate of this compound and presents comparative data from closely related N1-acylated LSD analogs, such as 1P-LSD and 1B-LSD, to infer its likely pharmacological profile. This guide includes detailed experimental methodologies, tabulated quantitative data, and visualizations of metabolic and experimental pathways to support further research and development.

Introduction

This compound is a novel psychoactive substance and an analog of LSD, characterized by a 1-[3-(trimethylsilyl)propanoyl] moiety at the N1 position of the indole (B1671886) ring. Like other N1-substituted lysergamides, it is hypothesized to act as a prodrug for LSD. The initial in-vitro characterization is crucial for understanding its pharmacological and toxicological profile. This whitepaper collates the currently available data on its in-vitro metabolism and provides a comparative analysis with other N1-acylated LSD derivatives to predict its receptor interaction profile.

In-Vitro Metabolism of this compound

An initial study investigated the metabolic fate of this compound using human liver microsomes. The findings indicate that this compound is metabolized at a moderately rapid rate, with the early formation of LSD, supporting the prodrug hypothesis.[1]

Experimental Protocol: In-Vitro Metabolism

The metabolic profile of this compound was determined using the following methodology[1]:

-

Test System: Human liver microsomes.

-

Incubation: The synthesized this compound was incubated with the human liver microsomes.

-

Analysis: The resulting metabolites were analyzed using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).

Metabolic Pathway of this compound

The study identified a total of 62 metabolites, with the primary metabolic pathways being hydroxylation of the 3-silylpropanoyl moiety, N-deethylation, and silanolization.[1] Five particularly abundant metabolites that retained the 3-silylpropanoyl moiety were identified as potential markers for this compound consumption.[1]

Predicted In-Vitro Pharmacology of this compound

Direct in-vitro receptor binding and functional assay data for this compound are not yet available. However, based on extensive research into other N1-acylated LSD analogs, a predictable pharmacological profile can be inferred. N1-acylation has been consistently shown to reduce the affinity of lysergamides for the 5-HT₂A receptor, the primary target for the psychedelic effects of LSD.[2][3]

Comparative Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki, nM) of LSD and several N1-acylated analogs at key serotonin (B10506) receptors. It is anticipated that this compound will exhibit a similarly reduced affinity, particularly at the 5-HT₂A receptor, compared to LSD.

| Compound | 5-HT₂A (Ki, nM) | 5-HT₂B (Ki, nM) | 5-HT₂C (Ki, nM) | Reference |

| LSD | 14.7 | 3.7 | 45.3 | [4] |

| 1P-LSD | 196 | - | - | [2] |

| 1B-LSD | 87.7 | 3.5 | - | [2] |

| ALD-52 | 174 | - | - | [2] |

| 1F-LSD | 225 | 9.8 | 125 | [4] |

Comparative Functional Activity

Functional assays, such as calcium mobilization assays, have demonstrated that while LSD acts as an agonist at 5-HT₂ subtypes, its N1-acylated derivatives like ALD-52, 1P-LSD, and 1B-LSD show weak efficacy or act as antagonists in-vitro.[3] This further supports the hypothesis that these compounds are prodrugs and require metabolic conversion to LSD to exert their full pharmacological effects.

Methodologies for In-Vitro Pharmacological Assays

The following sections describe standard experimental protocols for receptor binding and functional assays, as applied to LSD and its analogs. These methodologies would be appropriate for the future in-vitro characterization of this compound.

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a compound at a specific receptor.

A typical radioligand binding assay involves the following steps:

-

Primary Screening: The test compound (e.g., this compound) is initially tested at a high concentration (e.g., 10 µM) in competition with a known radioactive ligand for a panel of receptors.[4]

-

Secondary Assay: For receptors where significant inhibition (e.g., >50%) is observed, a secondary assay is performed using multiple concentrations of the test compound to generate a competition binding isotherm.[4]

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is determined from the binding curve through non-linear regression. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[4]

Experimental Protocol: Calcium Mobilization Assay

This functional assay measures the agonistic or antagonistic activity of a compound at Gq-coupled receptors, such as the 5-HT₂A receptor.

-

Cell Culture: A cell line expressing the receptor of interest (e.g., HEK293 cells with recombinant human 5-HT₂A receptors) is cultured.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

-

Compound Addition: The test compound is added to the cells at various concentrations.

-

Signal Detection: Changes in intracellular calcium levels are measured using a fluorometric imaging plate reader.

-

Data Analysis: Dose-response curves are generated to determine the half-maximal effective concentration (EC₅₀) and the maximum effect (Eₘₐₓ) relative to a reference agonist (e.g., serotonin).

Conclusion

The initial in-vitro data for this compound confirms its identity as a prodrug for LSD, undergoing rapid metabolism in human liver microsomes. While direct receptor binding and functional data are pending, comparative analysis with other N1-acylated LSD analogs strongly suggests that this compound will have a significantly lower affinity for the 5-HT₂A receptor than LSD itself, with weak or no direct agonist activity. Further in-vitro pharmacological studies are required to fully elucidate the receptor interaction profile of this compound and its metabolites. The experimental protocols outlined in this document provide a framework for such future investigations.

References

- 1. In vitro metabolic fate of 1-[3-(trimethylsilyl)propanoyl] lysergic acid diethylamide (this compound), a silicon-containing LSD analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analytical and Pharmacological Characterization of 1‐(Furan‐2‐Carbonyl)‐LSD (1F‐LSD) and Comparison With 1‐(Thiophene‐2‐Carbonyl)‐LSD (1T‐LSD) - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Binding Affinity of LSD for 5-HT Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Lysergic acid diethylamide (LSD) is a potent psychoactive compound that interacts with a wide array of G protein-coupled receptors (GPCRs), with its most prominent effects mediated through the serotonin (B10506) (5-HT) receptor family.[1][2] This technical guide provides an in-depth overview of the in-vitro binding affinity of d-LSD, the most pharmacologically active stereoisomer, for various human 5-HT receptor subtypes. It includes a comprehensive summary of quantitative binding data, detailed experimental protocols for radioligand binding assays, and visualizations of key signaling pathways and experimental workflows. Understanding the specific receptor interaction profile of LSD is crucial for research into its therapeutic potential and mechanism of action.[3]

Quantitative Binding Affinity Data

The in-vitro affinity of a ligand for a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for d-LSD at various human 5-HT receptor subtypes, compiled from data obtained through radioligand binding assays.

| 5-HT Receptor Subtype | Radioligand Used | Tissue/Cell Source | Ki (nM) |

| 5-HT1A | [3H]-8-OH-DPAT | Recombinant CHO cells | 1.1 |

| 5-HT1B | [3H]-G-N-N | Recombinant CHO cells | 4.9 |

| 5-HT1D | [3H]-G-N-N | Recombinant CHO cells | 3.0 |

| 5-HT2A | [3H]-Ketanserin | Human Cortex | 2.4 |

| 5-HT2B | [3H]-LSD | Recombinant HEK cells | 1.19[4] |

| 5-HT2C | [3H]-Mesulergine | Recombinant CHO cells | 0.6 |

| 5-HT5A | [3H]-LSD | Recombinant HEK cells | 1.91[4] |

| 5-HT6 | [3H]-LSD | Recombinant HEK cells | 4.27[4] |

| 5-HT7 | [3H]-LSD | Recombinant HEK cells | 7.48[4] |

Note on Stereoisomers: LSD has four stereoisomers. The data presented here is for d-LSD ((+)-LSD or (5R,8R)-LSD), which is responsible for the compound's hallucinogenic effects. The other stereoisomers, such as l-LSD, d-iso-LSD, and l-iso-LSD, exhibit significantly lower affinity for 5-HT receptors and are considered pharmacologically weak or inactive.

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[5] The primary method used is the competitive binding assay, which determines the affinity of an unlabeled test compound (LSD) by measuring its ability to displace a labeled radioligand from the receptor.[5]

General Protocol for a Competitive Binding Assay

-

Receptor Preparation:

-

Membranes from cells recombinantly expressing a specific human 5-HT receptor subtype (e.g., HEK-293 or CHO cells) or from homogenized brain tissue (e.g., rat frontal cortex for 5-HT2A receptors) are prepared.[6][7]

-

Protein concentration is determined using a standard method like the Bradford assay to ensure consistency across experiments.

-

-

Assay Buffer Preparation:

-

A standard binding buffer is prepared, typically consisting of 50 mM Tris-HCl, 10 mM MgCl2, and 0.1 mM EDTA, with a pH of 7.4.[4]

-

-

Incubation:

-

The receptor membrane preparation is incubated in the assay buffer with a fixed concentration of a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound (LSD).[4]

-

Incubation is typically carried out at a specific temperature (e.g., 37°C) for a duration sufficient to reach binding equilibrium (e.g., 20-30 minutes).[6][7]

-

-

Separation of Bound and Free Radioligand:

-

Following incubation, the mixture is rapidly filtered through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester or vacuum manifold.[6][8] This step traps the receptor-bound radioligand on the filter while allowing the unbound radioligand to pass through.

-

The filters are washed quickly with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioligand.[4]

-

-

Quantification:

-

The filters containing the bound radioactivity are placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity is measured using a scintillation counter.[6]

-

-

Data Analysis:

-

Total Binding: Radioactivity measured in the absence of a competing ligand.

-

Non-specific Binding (NSB): Radioactivity measured in the presence of a high concentration of a non-labeled competing ligand that saturates the receptors.

-

Specific Binding: Calculated by subtracting NSB from total binding.

-

The data is plotted as specific binding versus the log concentration of the competing ligand. The IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Radioligand Binding Assay

Signaling Pathway for 5-HT2A Receptor

The 5-HT2A receptor, a primary target for LSD's psychoactive effects, is a Gq/11-coupled GPCR.[9] Its activation initiates a cascade leading to an increase in intracellular calcium.

Signaling Pathway for 5-HT1A Receptor

The 5-HT1A receptor is coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP).

References

- 1. Crystal structure of an LSD-bound human serotonin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdspdb.unc.edu [pdspdb.unc.edu]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of 125I-lysergic acid diethylamide binding to serotonin receptors in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. revvity.com [revvity.com]

- 9. LSD and the Serotonin Receptors | MIND Blog [mind-foundation.org]

1S-LSD: A Technical Whitepaper on a Novel Psychedelic Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

1S-LSD, chemically known as 1-(3-(trimethylsilyl)propionyl)-LSD, is a novel psychotropic research chemical belonging to the lysergamide (B1675752) class.[1] As a trimethylsilyl (B98337) derivative of the well-documented 1P-LSD, it is categorized as a prodrug and functional analogue of lysergic acid diethylamide (LSD).[1] The emergence of this compound is primarily driven by efforts to navigate the legal frameworks surrounding psychoactive substances.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, presumed pharmacological profile, and the requisite experimental protocols for its thorough investigation. While empirical data on this compound is still emerging, this document compiles available information and extrapolates from closely related analogues to offer a foundational resource for the scientific community. A recent in vitro study has shed light on its metabolic fate, identifying several key metabolites.

Chemical Profile

-

IUPAC Name: (6aR,9R)-N,N-diethyl-7-methyl-4-(3-trimethylsilylpropanoyl)-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide[1]

-

Other Names: 1-(3-(Trimethylsilyl)propionyl)-LSD, 1-[3-(Trimethylsilyl)propanoyl]-LSD, X-LSD[1]

-

Molecular Formula: C₂₆H₃₇N₃O₂Si[1]

-

Molar Mass: 451.686 g·mol⁻¹[1]

Chemical Structure:

This compound is a derivative of LSD characterized by the addition of a 3-(trimethylsilyl)propionyl group at the indole (B1671886) nitrogen (N1 position) of the ergoline (B1233604) scaffold. This modification is the key structural difference from its parent compound, LSD, and its close analogue, 1P-LSD.

Presumed Pharmacological Profile

Due to its recent introduction, specific pharmacological studies on this compound are limited. However, based on its structural similarity to LSD and other 1-acyl substituted lysergamides, its mechanism of action is presumed to be largely analogous.

Mechanism of Action

This compound is anticipated to act as a prodrug, undergoing hydrolysis in vivo to yield LSD. LSD is a potent partial agonist at serotonin (B10506) 5-HT₂A receptors, which is the primary mechanism underlying its psychedelic effects.[1] The activation of 5-HT₂A receptors, which are G protein-coupled receptors (GPCRs), initiates a cascade of intracellular signaling events.[2]

Receptor Binding Affinity

Quantitative data on the binding affinity of this compound for various receptors is not yet available. However, studies on analogous 1-acyl derivatives of LSD have shown that substitution at the N1 position generally reduces affinity for the 5-HT₂A receptor by one to two orders of magnitude compared to LSD. Despite this, these compounds exhibit potent in vivo effects, supporting the prodrug hypothesis.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of LSD and Related Compounds

| Compound | 5-HT₁A | 5-HT₂A | 5-HT₂C |

| LSD | 1.1 | 2.9 | 23 |

| Serotonin | - | 465 | - |

Data for LSD is presented as a reference. Specific Ki values for this compound are yet to be determined.

In Vitro Functional Activity

Similarly, specific EC₅₀ and Eₘₐₓ values for this compound at the 5-HT₂A receptor have not been published. For LSD, it acts as a potent partial agonist.

Table 2: Comparative In Vitro Functional Activity of LSD at 5-HT₂A Receptor

| Compound | Assay | EC₅₀ (nM) | Eₘₐₓ (%) |

| LSD | Calcium Mobilization | 7.2 | - |

| LSD | β-arrestin Recruitment | 0.75 | 79 |

Data for LSD is provided for context. The functional activity of this compound requires experimental determination.

In Vitro Metabolism

A recent study investigated the in vitro metabolism of this compound using human liver microsomes. The findings indicate that the parent compound is metabolized at a moderately rapid rate, with the early formation of LSD, supporting its classification as a prodrug. A total of sixty-two metabolites were identified, with the major biotransformations involving hydroxylation of the 3-silylpropanoyl moiety. Five relatively abundant metabolites that retained the 3-silylpropanoyl group were identified:

-

N-deethylated this compound (Si04)

-

N-deethylated and silanolized this compound (Si06)

-

N-deethylated and monohydroxylated this compound (Si09 and Si11)

-

Silanolized this compound (Si21)

These metabolites are proposed as potential biomarkers for confirming this compound consumption.

Experimental Protocols

The following section details the methodologies required for the comprehensive investigation of this compound, based on established protocols for analogous compounds.

Synthesis of this compound

The synthesis of this compound involves the acylation of LSD with 3-(trimethylsilyl)propionyl chloride.

Materials:

-

d-Lysergic acid diethylamide (LSD)

-

3-(trimethylsilyl)propionyl chloride

-

Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

-

Inert gas (e.g., argon, nitrogen)

-

Triethylamine (B128534) or other non-nucleophilic base

-

Standard laboratory glassware and purification apparatus (e.g., chromatography column)

Procedure:

-

Dissolve LSD in the anhydrous aprotic solvent under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add a solution of 3-(trimethylsilyl)propionyl chloride in the same solvent to the reaction mixture.

-

Allow the reaction to stir at 0°C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Analytical Characterization

A thorough analytical characterization is crucial to confirm the identity and purity of synthesized this compound.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: To elucidate the chemical structure and confirm the presence of the trimethylsilylpropionyl group.

-

2D NMR (COSY, HSQC, HMBC): To assign all proton and carbon signals unambiguously.

4.2.2. Mass Spectrometry (MS)

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the fragmentation pattern and confirm the molecular weight.

-

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): For accurate mass determination and elemental composition analysis.

In Vitro Pharmacology

4.3.1. 5-HT₂A Receptor Binding Assay

This assay determines the affinity (Ki) of this compound for the 5-HT₂A receptor.

Materials:

-

Cell membranes expressing human 5-HT₂A receptors.

-

Radioligand (e.g., [³H]ketanserin).

-

Test compound (this compound) at various concentrations.

-

Incubation buffer.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of this compound.

-

After incubation, rapidly filter the mixture through the filter plates to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.

4.3.2. Calcium Flux Assay

This functional assay measures the ability of this compound to activate Gq-coupled receptors like 5-HT₂A, leading to an increase in intracellular calcium.

Materials:

-

Cells expressing human 5-HT₂A receptors.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

-

Test compound (this compound) at various concentrations.

-

Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

-

Fluorescence microplate reader.

Procedure:

-

Plate the cells in a 96-well black-walled, clear-bottom plate.

-

Load the cells with the calcium-sensitive dye.

-

Add varying concentrations of this compound to the wells.

-

Immediately measure the fluorescence intensity over time using the microplate reader.

-

Determine the EC₅₀ and Eₘₐₓ values from the dose-response curve.

4.3.3. β-Arrestin Recruitment Assay

This assay assesses the potential for 5-HT₂A receptor desensitization and biased agonism by measuring the recruitment of β-arrestin to the activated receptor.

Materials:

-

Cells co-expressing human 5-HT₂A receptor and a β-arrestin fusion protein (e.g., with a reporter enzyme fragment).

-

Substrate for the reporter enzyme.

-

Test compound (this compound) at various concentrations.

-

Luminometer or fluorescence microplate reader.

Procedure:

-

Plate the cells in a suitable microplate.

-

Add varying concentrations of this compound to the wells.

-

Incubate to allow for β-arrestin recruitment.

-

Add the substrate for the reporter enzyme.

-

Measure the resulting luminescence or fluorescence signal.

-

Calculate the EC₅₀ and Eₘₐₓ values from the dose-response curve.

In Vivo Psychedelic Activity

Head-Twitch Response (HTR) in Mice

The HTR is a reliable behavioral proxy for 5-HT₂A receptor-mediated psychedelic effects in rodents.

Materials:

-

Male C57BL/6J mice.

-

Test compound (this compound) at various doses.

-

Vehicle control (e.g., saline).

-

Observation chambers equipped with a magnetometer or video recording system.

-

Selective 5-HT₂A receptor antagonist (e.g., M100907) for validation.

Procedure:

-

Acclimate the mice to the observation chambers.

-

Administer this compound or vehicle via intraperitoneal (IP) injection.

-

Record head-twitch events for a defined period (e.g., 30-60 minutes).

-

To confirm 5-HT₂A receptor mediation, pre-treat a group of mice with the antagonist before this compound administration.

-

Analyze the dose-response relationship to determine the ED₅₀ for inducing HTR.

Signaling Pathways

Activation of the 5-HT₂A receptor by psychedelics like LSD initiates complex downstream signaling cascades. The primary pathway involves the coupling to Gαq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

In addition to the canonical Gq pathway, 5-HT₂A receptor activation can also lead to the recruitment of β-arrestin, which can initiate G protein-independent signaling and also plays a role in receptor desensitization and internalization. Some studies suggest that the psychedelic effects are primarily driven by the Gq-PLC pathway, while the role of β-arrestin signaling is still under investigation, with some evidence pointing towards its involvement in the therapeutic, non-hallucinogenic effects of certain 5-HT₂A agonists.

Conclusion

This compound is a novel lysergamide that warrants further scientific investigation. As a presumed prodrug of LSD, it is expected to exhibit a similar pharmacological profile, primarily mediated by the 5-HT₂A receptor. This technical guide provides a foundational framework for researchers by outlining its chemical properties, presumed pharmacology, and detailed experimental protocols for its comprehensive analysis. The generation of empirical data on its receptor binding, functional activity, and in vivo effects is essential to fully characterize this compound and understand its potential as a psychedelic agent.

References

Navigating the Frontier: A Technical Guide to the Legal and Ethical Landscape of 1S-LSD Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical legal and ethical considerations surrounding research into 1-propionyl-lysergic acid diethylamide (1S-LSD), a novel analogue of lysergic acid diethylamide (LSD). As the landscape of psychedelic research rapidly evolves, a thorough understanding of the regulatory framework, ethical obligations, and established scientific protocols is paramount for any professional entering this promising and complex field. This document outlines the current legal status of this compound and similar compounds, details key ethical principles for conducting research with psychedelic substances, and presents established experimental methodologies for the characterization of such compounds.

Legal and Regulatory Framework

The legal status of this compound is multifaceted and varies significantly across jurisdictions. As a novel psychoactive substance (NPS), it often exists in a legal gray area until specifically scheduled.

1.2. International Landscape: The legal status of LSD analogues is inconsistent globally. For instance, this compound was developed in Germany as a legal alternative to other LSD analogues that were banned under the New Psychoactive Substances Act (NpSG).[1] However, this status is often temporary, as legislative bodies frequently update their lists of controlled substances. In the United Kingdom, the Psychoactive Substances Act of 2016 broadly prohibits any substance that produces a psychoactive effect, which would likely include this compound. Researchers must meticulously verify the legal status of this compound in their specific country and jurisdiction prior to initiating any research.

1.3. Licensing and Registration: In most jurisdictions where research on controlled substances is permitted, researchers and institutions must obtain specific licenses and registrations. This typically involves a rigorous application process with federal and local authorities, including detailed research protocols, security plans for storage and handling of the substance, and qualifications of the research personnel.

Ethical Imperatives in Psychedelic Research

Research with psychedelic compounds presents unique ethical challenges that demand careful consideration and robust protocols to ensure the safety and well-being of participants. The core ethical principles of biomedical research—autonomy, beneficence, non-maleficence, and justice—provide a foundational framework.[[“]][4]

2.1. Informed Consent: Obtaining truly informed consent is a cornerstone of ethical research. For psychedelic studies, this process is complicated by the ineffable nature of the subjective experience.[5][6]

-

Comprehensive Disclosure: Potential participants must be fully informed about the potential for profound psychological experiences, including challenging or distressing ones ("bad trips"). The potential for lasting changes in perception, mood, and personality should also be discussed.

-

Capacity to Consent: Researchers must ensure that participants have the capacity to make an informed decision and are free from coercion.[7] The vulnerability of potential participants, who may be seeking treatment for intractable conditions, must be acknowledged and addressed.[8]

2.2. Participant Safety and Support:

-

Screening: Rigorous screening for pre-existing psychological conditions, such as psychosis or a family history of psychotic disorders, is crucial to minimize risks.

-

Preparation and Integration: The research protocol should include sessions for preparing the participant for the experience and for integrating the experience afterward.

-

Therapeutic Environment: The setting for substance administration should be safe, comfortable, and monitored by trained professionals. The potential for heightened suggestibility and vulnerability under the influence of a psychedelic necessitates clear boundaries and a professional code of conduct, particularly regarding the use of therapeutic touch.[9]

2.3. Post-Trial Care: Researchers have an ethical obligation to ensure that participants have access to appropriate psychological support after their involvement in the study concludes.[5] This is particularly important if the research uncovers latent psychological issues or if the participant has difficulty integrating their experience.

Quantitative Pharmacological Data

Due to its recent emergence, specific quantitative data for this compound is not yet available in the peer-reviewed literature. However, data from its close structural analogues, particularly LSD and 1P-LSD, provide a valuable comparative framework for anticipating its pharmacological profile. 1-acyl substituted LSD derivatives like 1P-LSD are generally considered to be prodrugs of LSD, meaning they are metabolized to LSD in the body.[10][11][12]

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

| Receptor | LSD |

| 5-HT1A | 1.1 |

| 5-HT2A | 2.9 |

| 5-HT2B | 4.9 |

| 5-HT2C | 23 |

| 5-HT6 | 2.3 |

| Dopamine D2 | 15.5 |

Data for LSD from the Ki Database.[13] Lower Ki values indicate higher binding affinity.

Table 2: Comparative In Vivo Potency (ED50, nmol/kg) in Mouse Head-Twitch Response (HTR) Assay

| Compound | ED50 (nmol/kg) | Potency Relative to LSD |

| LSD | 132.8 | 100% |

| 1P-LSD | 349.6 | ~38% |

Data from Brandt et al. (2016).[14] The HTR is a behavioral proxy for 5-HT2A receptor activation.

Table 3: Comparative Human Pharmacokinetics of LSD and 1P-LSD (Oral Administration)

| Parameter | LSD (100 µg) | 1P-LSD (100 µg) |

| Cmax (ng/mL) | 1.7 | LSD detected, 1P-LSD not |

| tmax (hours) | 1.7 | - |

| Half-life (t1/2, hours) | 3.6 | 5.7 (for resulting LSD) |